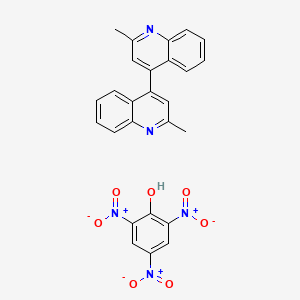
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of quinoline and trinitrophenol. Quinoline derivatives are known for their diverse biological activities, while trinitrophenol, also known as picric acid, is a well-known explosive compound. The combination of these two moieties results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylquinolin-4-yl)quinoline typically involves the condensation of 2-methylquinoline with 4-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(2-methylquinolin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the trinitrophenol group can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These combined effects contribute to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-quinolinol: A simpler quinoline derivative with similar biological activities.
4-Hydroxy-2-methylquinoline: Another quinoline derivative with hydroxyl substitution.
2-Methyl-quinolin-4-ol: A closely related compound with a hydroxyl group at the 4-position.
Uniqueness
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol is unique due to the presence of both quinoline and trinitrophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63469-81-8 |
|---|---|
Molekularformel |
C26H19N5O7 |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
2-methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H16N2.C6H3N3O7/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-12H,1-2H3;1-2,10H |
InChI-Schlüssel |
LOOPLHUGYHQLKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



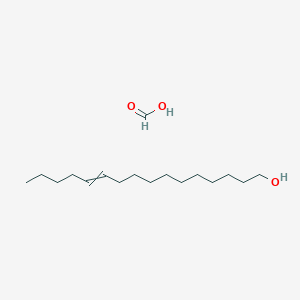

![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
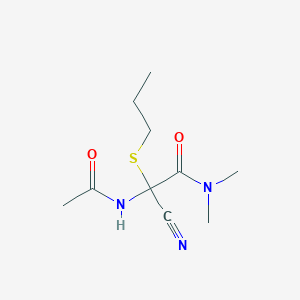
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
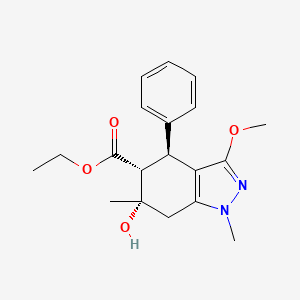
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
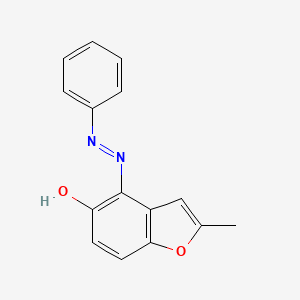

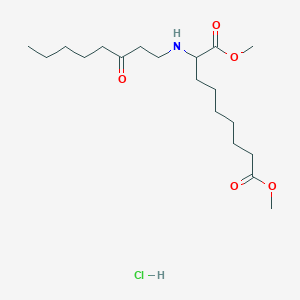
![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
